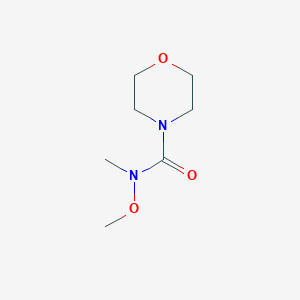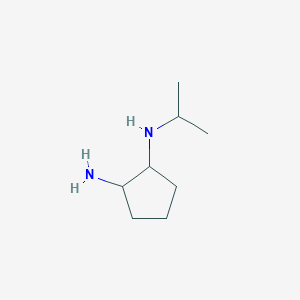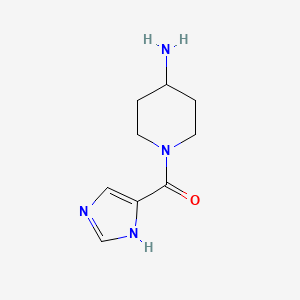
(4-aminopiperidin-1-yl)(1H-imidazol-5-yl)methanone
Descripción general
Descripción
“(4-aminopiperidin-1-yl)(1H-imidazol-5-yl)methanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The molecular formula of “this compound” is C9H14N4O, and its molecular weight is 194.23 g/mol.
Chemical Reactions Analysis
Imidazole-containing compounds have been used in various chemical reactions due to their amphoteric nature . For instance, (2,3-Dimethylphenyl)-1H-imidazol-5-ylmethanone was used for tandem addition reduction to synthesize 4 (5)?-? [1-? (2,?3-?dimethylphenyl)?-?1H-?imidazole, the α2-?adrenergic agonist medetomidine .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
NMDA Receptor Antagonism : A study by Borza et al. (2007) identified derivatives of (4-aminopiperidin-1-yl)(1H-imidazol-5-yl)methanone as potent NR2B subunit-selective antagonists of the NMDA receptor. These compounds were synthesized and tested for their activity both in binding and functional assays, demonstrating low nanomolar activity. Such antagonists are valuable in neurological research, potentially offering therapeutic avenues for diseases related to NMDA receptor dysfunction, such as Alzheimer's disease and neuropathic pain (Borza et al., 2007).
Antiproliferative Activity : Mullagiri et al. (2018) synthesized new conjugates related to this compound and evaluated their antiproliferative activity on various human cancer cell lines, including prostate, lung, cervical, and breast cancers. The study found that some of these conjugates displayed significant cytotoxicity, suggesting their potential as cancer therapeutics (Mullagiri et al., 2018).
Material Science Applications
Polymer Synthesis : Ghaemy et al. (2013) explored the synthesis of novel poly(amide-ether)s bearing imidazole pendants, utilizing derivatives of this compound. These polymers exhibited desirable properties such as solubility in various organic solvents, thermal stability, and fluorescence emission. Such materials could have applications in the development of advanced materials for electronics, photonics, and biomedicine (Ghaemy et al., 2013).
Corrosion Inhibition : Costa et al. (2021) investigated the use of imidazole-based molecules, including derivatives of this compound, as corrosion inhibitors for carbon steel in an acidic medium. Their study utilized experimental and molecular modelling approaches to demonstrate the effectiveness of these compounds in protecting metal surfaces, highlighting their potential in industrial applications such as in the oil and gas industry (Costa et al., 2021).
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives suggests that “(4-aminopiperidin-1-yl)(1H-imidazol-5-yl)methanone” could have potential applications in various fields of research and industry. Further studies are needed to explore its specific applications and potential therapeutic benefits.
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The properties of imidazole derivatives, such as their solubility in water and other polar solvents, can be influenced by environmental conditions .
Análisis Bioquímico
Biochemical Properties
(4-aminopiperidin-1-yl)(1H-imidazol-5-yl)methanone plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as protein kinase B (PKB or Akt), which is a key component of intracellular signaling pathways regulating growth and survival . The interaction between this compound and PKB involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to downstream effects on various cellular processes, including cell proliferation and apoptosis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PKB by this compound can result in reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound has been shown to affect the expression of genes involved in cell cycle regulation and metabolic pathways, further impacting cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of PKB, preventing its phosphorylation and subsequent activation . This inhibition disrupts the downstream signaling pathways that promote cell survival and proliferation. Furthermore, this compound can modulate the expression of genes involved in apoptosis and cell cycle regulation, contributing to its overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of PKB and prolonged effects on cell proliferation and apoptosis . Degradation of the compound over time can reduce its efficacy, highlighting the importance of optimizing experimental conditions for its use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit PKB activity and reduce tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . The distribution of this compound within the body can influence its therapeutic effects and potential side effects, emphasizing the importance of studying its pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals may influence the localization of this compound, affecting its overall efficacy and biological activity.
Propiedades
IUPAC Name |
(4-aminopiperidin-1-yl)-(1H-imidazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-7-1-3-13(4-2-7)9(14)8-5-11-6-12-8/h5-7H,1-4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVQKLIRSTUXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



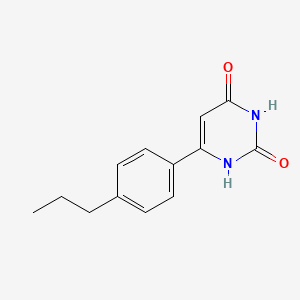
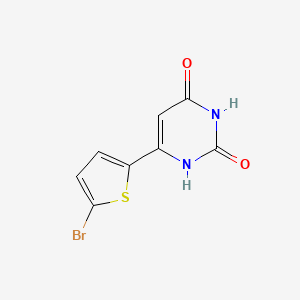
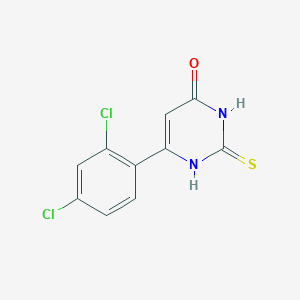
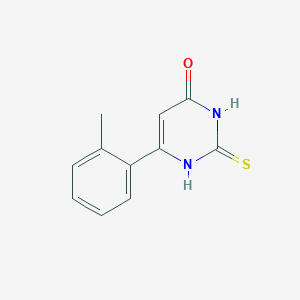
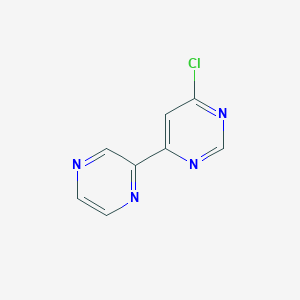
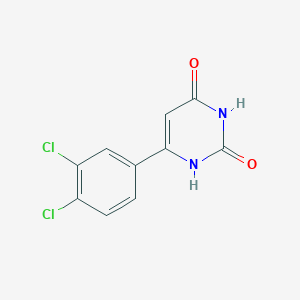
![2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1466929.png)
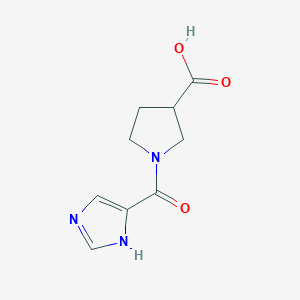

![6-[4-(Propan-2-yloxy)phenyl]pyrimidin-4-amine](/img/structure/B1466933.png)
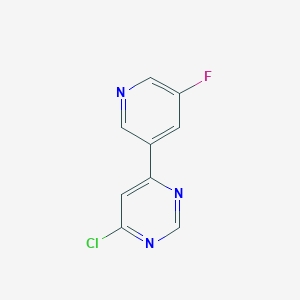
![tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B1466938.png)
